molecular formula C62H100ClN5O18 B11825786 2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride

2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride

Cat. No.: B11825786
M. Wt: 1238.9 g/mol
InChI Key: PKHNSJLVAZPWTJ-UHFFFAOYSA-M
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Description

The compound “2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride” is a highly complex organic molecule. This compound features multiple ethoxy and methoxy groups, azidoethoxy groups, and indolium structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the indolium core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of ethoxy and methoxy groups: These groups can be introduced through etherification reactions.

    Introduction of azidoethoxy groups: Azido groups can be added using azidation reactions, often involving sodium azide as a reagent.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of advanced materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride
  • Other indolium-based compounds: Compounds with similar indolium cores but different substituents.

Uniqueness

The unique combination of functional groups in this compound, such as the azidoethoxy and methoxyethoxy groups, distinguishes it from other similar compounds. This uniqueness could confer specific properties and applications that are not shared by other compounds.

Properties

Molecular Formula

C62H100ClN5O18

Molecular Weight

1238.9 g/mol

IUPAC Name

2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride

InChI

InChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1

InChI Key

PKHNSJLVAZPWTJ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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